molecular formula C14H15F3N2O2 B8574337 1-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Cat. No. B8574337
M. Wt: 300.28 g/mol
InChI Key: XLELHJBEEQQISD-UHFFFAOYSA-N
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Patent
US04550103

Procedure details

A mixture of 21.9 g (0.100 mole) 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid in 150 ml tetrahydrofuran, was cooled to 0° C. in an ice bath under nitrogen and 24.32 g (0.150 mole) carbonyl diimidazole was added. The reaction was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. A solution of 13.55 g (0.100 mole) of 2,2,2-triflouroethylamine hydrochloride, 15.22 g (0.100 mole) 1,8-diazabicyclo[5.4.0]undec-7-ene and 100 ml tetrahydrofuran was added. The reaction was stirred at room temperature overnight. The solvent was removed at reduced pressure. The residue was taken up in dichloromethane and washed with 3×150 ml saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and the solvent removed under reduced pressure. The product was purified by column chromatography on silica with ethyl acetate to give 8.50 g of 5-oxo-1-(phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinecarboxamide, mp 110°-112° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.32 g
Type
reactant
Reaction Step Two
Quantity
13.55 g
Type
reactant
Reaction Step Three
Quantity
15.22 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:5][CH:4]([C:14]([OH:16])=O)[CH2:3]1.C(C1NC=CN=1)(C1NC=CN=1)=O.Cl.[F:30][C:31]([F:35])([F:34])[CH2:32][NH2:33].N12CCCN=C1CCCCC2>O1CCCC1>[O:1]=[C:2]1[N:6]([CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:5][CH:4]([C:14]([NH:33][CH2:32][C:31]([F:35])([F:34])[F:30])=[O:16])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
O=C1CC(CN1CC1=CC=CC=C1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.32 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
13.55 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
15.22 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
WASH
Type
WASH
Details
washed with 3×150 ml saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1CC(CN1CC1=CC=CC=C1)C(=O)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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